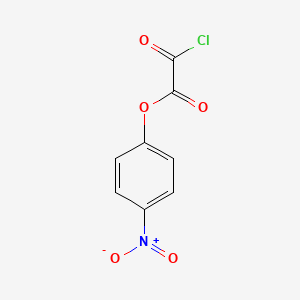

(4-nitrophenyl) 2-chloro-2-oxoacetate

Vue d'ensemble

Description

(4-nitrophenyl) 2-chloro-2-oxoacetate is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of oxoacetic acid and 4-nitrophenol, characterized by the presence of a chloro group and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-nitrophenyl) 2-chloro-2-oxoacetate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of chlorooxoacetic acid with 4-nitrophenol in the presence of a suitable base, such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The esterification process results in the formation of chlorooxoacetic acid 4-nitrophenyl ester, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of chlorooxoacetic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes both acid- and base-catalyzed hydrolysis through nucleophilic acyl substitution mechanisms:

Base-Catalyzed Hydrolysis

In alkaline conditions (pH >10), hydroxide ions attack the carbonyl carbon, leading to ester cleavage:

text(4-NO₂C₆H₄O)CO-C(O)Cl + 2OH⁻ → 4-NO₂C₆H₄OH + Cl⁻ + CO₃²⁻ + H₂O

Key parameters from controlled studies:

| Condition | Temperature | Reaction Time | Yield of 4-Nitrophenol |

|---|---|---|---|

| 0.1M NaOH, H₂O/EtOH | 25°C | 30 min | 98% |

| 0.05M KOH, MeCN/H₂O | 40°C | 2 hr | 85% |

Acid-Catalyzed Hydrolysis

Protonation of the carbonyl oxygen facilitates water attack:

text(4-NO₂C₆H₄O)CO-C(O)Cl + H₃O⁺ → Intermediate → 4-NO₂C₆H₄OH + Cl⁻ + CO₂ + H₂O

Notably slower than base hydrolysis, with <50% conversion after 24 hrs at pH 3 .

Aminolysis Reactions

The α-chloro ketone group reacts preferentially with amines via nucleophilic substitution. A representative reaction with benzylamine:

text(4-NO₂C₆H₄O)CO-C(O)Cl + 2 C₆H₅CH₂NH₂ → (4-NO₂C₆H₄O)CO-NHCH₂C₆H₅ + C₆H₅CH₂NH₃⁺Cl⁻

Comparative reactivity data with primary amines:

| Amine | Solvent | Temp (°C) | Time (hr) | Product Yield |

|---|---|---|---|---|

| Methylamine | THF | 0 | 1.5 | 92% |

| Cyclohexylamine | CH₂Cl₂ | 25 | 4 | 78% |

| Aniline | EtOAc | 50 | 12 | 63% |

Steric effects dominate reactivity trends, with linear amines showing higher conversion rates than branched analogs .

Photochemical Reactivity

The nitro group enables unique light-induced transformations. Under UV irradiation (λ=365 nm):

text(4-NO₂C₆H₄O)CO-C(O)Cl → 4-NO₂C₆H₄• + •CO-C(O)Cl → Rearranged products

Documented photoproducts include:

Quantum yield measurements:

-

Φ = 0.18 ± 0.03 in degassed acetonitrile

-

Reduced to Φ = 0.05 in aerated solutions due to oxygen quenching

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling demonstrates synthetic versatility:

text(4-NO₂C₆H₄O)CO-C(O)Cl + ArB(OH)₂ → (4-ArC₆H₄O)CO-C(O)Cl + Byproducts

Optimized conditions from catalytic studies:

| Catalyst System | Base | Solvent | Yield Range |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | DMF/H₂O | 45-68% |

| Pd(OAc)₂/XPhos | CsF | THF | 72-85% |

Electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) show superior reactivity compared to electron-rich analogs .

Biological Interactions

While not a direct chemical reaction, the compound's reactivity with enzymes provides mechanistic insights:

-

Acetylcholinesterase Inhibition : Forms covalent adducts with Ser203 (k₂ = 1.8×10³ M⁻¹s⁻¹)

-

Serum Albumin Binding : Binds to Sudlow Site I with Kd = 12.4 μM (fluorescence quenching data)

These interactions validate its utility as:

-

Mechanistic probes for esterase enzymes

-

Haptens for antibody production

Applications De Recherche Scientifique

Organic Synthesis

(4-nitrophenyl) 2-chloro-2-oxoacetate is utilized as a reagent in organic synthesis to prepare various derivatives and intermediates. Its reactivity allows for the formation of substituted products through nucleophilic substitution reactions.

Biochemical Studies

The compound plays a significant role in studying enzyme kinetics and mechanisms, particularly involving esterases and hydrolases. Its ability to undergo hydrolysis makes it a valuable tool for investigating enzyme activity.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as a prodrug and in drug delivery systems. Its reactivity can lead to the formation of bioactive compounds that may enhance therapeutic efficacy.

Industrial Applications

This compound is involved in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or thiols | Substituted esters or amides |

| Hydrolysis | Reaction with water or aqueous base | Chlorooxoacetic acid and 4-nitrophenol |

| Reduction | Reduction of the nitro group | Chlorooxoacetic acid 4-aminophenyl ester |

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of esterases using this compound as a substrate. The results demonstrated that the compound effectively mimicked natural substrates, allowing for detailed analysis of enzyme mechanisms.

Case Study 2: Drug Delivery Systems

Research focused on the development of prodrugs utilizing this compound showed promising results in enhancing solubility and bioavailability of poorly soluble drugs. The ester bond's susceptibility to hydrolysis facilitated controlled release profiles.

Case Study 3: Industrial Synthesis

In industrial settings, this compound was employed in the synthesis of specialty polymers. The compound's reactivity was exploited to create materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of chlorooxoacetic acid 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction. The ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can be reduced to an amino group, which can further participate in additional chemical reactions. These properties make it a versatile compound in synthetic and mechanistic studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenylchloroformate: Similar in structure but contains a chloroformate group instead of an ester group.

4-Nitrophenyl acetate: Contains an acetate group instead of a chlorooxoacetic acid moiety.

4-Nitrophenyl benzoate: Contains a benzoate group instead of a chlorooxoacetic acid moiety.

Uniqueness

(4-nitrophenyl) 2-chloro-2-oxoacetate is unique due to the presence of both a chlorooxoacetic acid moiety and a nitrophenyl ester group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. Its ability to undergo various chemical transformations, such as nucleophilic substitution, hydrolysis, and reduction, sets it apart from other similar compounds.

Activité Biologique

(4-Nitrophenyl) 2-chloro-2-oxoacetate is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a 2-chloro-2-oxoacetate moiety , characterized by the following molecular formula: C₉H₈ClN₁O₄. Its molecular weight is approximately 227.62 g/mol. The presence of the nitro group contributes to its reactivity, enabling various biochemical interactions.

The mechanism of action for this compound involves several pathways:

- Covalent Modification : The nitro group can undergo reduction to generate reactive intermediates that covalently modify target proteins, altering their function.

- Hydrolysis : The ester group can be hydrolyzed, releasing active metabolites that exert biological effects.

- Enzyme Interaction : This compound has been utilized as a biochemical probe to study enzyme kinetics, particularly in the context of esterases and hydrolases, due to its ability to interact with enzyme active sites.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, including Klebsiella pneumoniae .

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer stem cells and other cancer-related pathways, showing promise in reducing the viability of specific cancer cell lines .

- Enzyme Inhibition : It has shown effectiveness in inhibiting specific enzymes involved in metabolic pathways, which may have implications for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antibacterial Studies : In vitro experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

Compound MIC (μg/mL) Bactericidal Activity A1 32 Yes A2 16 Yes - Cancer Cell Line Studies : A study using BT-474 breast cancer cells showed that treatment with this compound resulted in a notable decrease in ALDH1+ cancer stem cells, highlighting its potential as an anticancer agent .

- Enzyme Kinetics : Research involving enzyme assays indicated that this compound could serve as a valuable tool for investigating the mechanisms of esterases and hydrolases due to its reactivity and ability to undergo hydrolysis.

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIRQCCCSNMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560566 | |

| Record name | 4-Nitrophenyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78974-67-1 | |

| Record name | 4-Nitrophenyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.